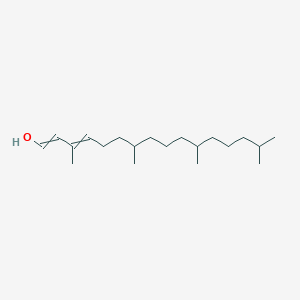
copper(1+);pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(1+);pentane is a compound that combines copper in its +1 oxidation state with pentane, a hydrocarbon with five carbon atoms Copper, a transition metal, is known for its high thermal and electrical conductivity, while pentane is an alkane that is largely unreactive under standard conditions
準備方法
Synthetic Routes and Reaction Conditions
Copper(1+);pentane can be synthesized through various methods, including the use of Grignard reagents and copper catalysts. One common method involves the reaction of copper(I) halides with pentane under controlled conditions. The reaction typically requires an inert atmosphere to prevent oxidation of copper(I) to copper(II) and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
化学反応の分析
Types of Reactions
Copper(1+);pentane undergoes various chemical reactions, including:
Oxidation: Copper(I) can be oxidized to copper(II) in the presence of oxidizing agents.
Reduction: Copper(II) can be reduced back to copper(I) using reducing agents.
Substitution: Copper(I) can participate in substitution reactions, where ligands attached to copper are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligands such as phosphines and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can result in copper(II) complexes, while reduction can regenerate copper(I) species .
科学的研究の応用
Copper(1+);pentane has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential antimicrobial properties due to the presence of copper.
Medicine: Explored for its use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials and coatings
作用機序
The mechanism of action of copper(1+);pentane involves the interaction of copper ions with various molecular targets. Copper ions can participate in redox reactions, influencing the activity of enzymes and other proteins. In biological systems, copper ions can disrupt microbial cell membranes and interfere with essential metabolic processes, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
Copper(II) complexes: These compounds contain copper in the +2 oxidation state and exhibit different reactivity and stability compared to copper(1+);pentane.
Other alkanes: Compounds such as hexane and butane are similar to pentane but differ in the number of carbon atoms and their physical properties.
Uniqueness
This compound is unique due to the specific combination of copper(I) and pentane, resulting in distinct chemical and physical properties.
特性
CAS番号 |
64889-46-9 |
|---|---|
分子式 |
C5H11Cu |
分子量 |
134.69 g/mol |
IUPAC名 |
copper(1+);pentane |
InChI |
InChI=1S/C5H11.Cu/c1-3-5-4-2;/h1,3-5H2,2H3;/q-1;+1 |
InChIキー |
UUMNONHOCBNCRD-UHFFFAOYSA-N |
正規SMILES |
CCCC[CH2-].[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


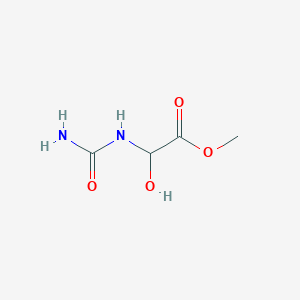
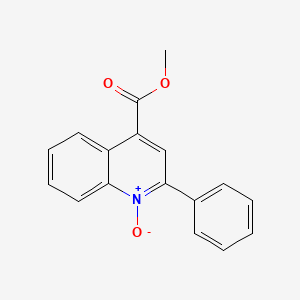


![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)
![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)
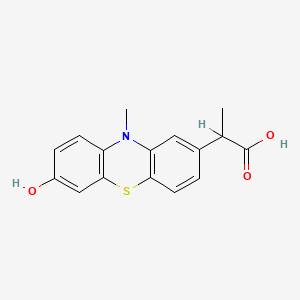

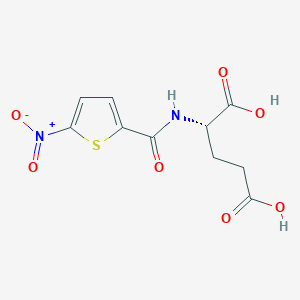
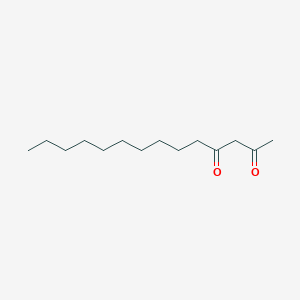
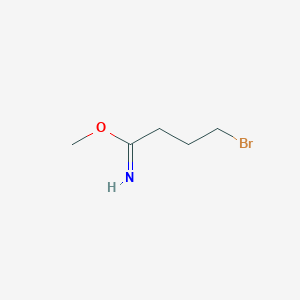
![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)
